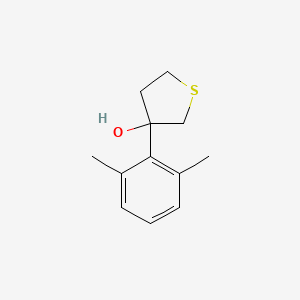
3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF (3-DMP-MgBr/THF) is a Grignard reagent used in organic synthesis. It is a type of organomagnesium compound, which is formed by the reaction of magnesium metal with an organic halide. 3-DMP-MgBr/THF can be used to synthesize a range of organic compounds, including ethers, alcohols, and amines. It is also used to synthesize compounds of pharmaceutical and industrial relevance.
Wirkmechanismus
The mechanism of action of 3-DMP-MgBr/THF is based on the reaction of magnesium metal with an organic halide. In this reaction, the magnesium metal is first reacted with an alkyl halide to form an organomagnesium halide. This organomagnesium halide is then reacted with an aryl halide to form the final product, 3-DMP-MgBr/THF. This reaction is facilitated by the presence of a solvent, such as THF.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMP-MgBr/THF are not well understood. However, it is known that it can be used to synthesize a range of organic compounds, including ethers, alcohols, and amines. In addition, 3-DMP-MgBr/THF has been used in the synthesis of a range of other compounds, including aromatics, heterocyclic compounds, and polymers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-DMP-MgBr/THF in lab experiments include its ease of use, its availability, and its low cost. It is also relatively safe to use, as it does not produce any toxic by-products. However, there are some limitations to its use in lab experiments. For example, it is not suitable for the synthesis of highly reactive compounds, and it can only be used with organic halides.
Zukünftige Richtungen
For the use of 3-DMP-MgBr/THF include its use in the synthesis of new compounds for pharmaceutical and industrial applications. In addition, further research could be conducted to determine the biochemical and physiological effects of 3-DMP-MgBr/THF. There is also potential to explore the use of 3-DMP-MgBr/THF for the synthesis of more complex compounds, such as polymers. Finally, further research could be conducted to investigate the potential of 3-DMP-MgBr/THF as a catalyst for other chemical reactions.
Synthesemethoden
The synthesis of 3-DMP-MgBr/THF involves the reaction of magnesium metal with an organic halide. Magnesium metal is first reacted with an alkyl halide to form an organomagnesium halide. This organomagnesium halide is then reacted with an aryl halide to form the final product, 3-DMP-MgBr/THF. The reaction is typically carried out in a solvent, such as THF, to facilitate the reaction.
Wissenschaftliche Forschungsanwendungen
3-DMP-MgBr/THF is widely used in organic synthesis, especially in the synthesis of pharmaceutical and industrial products. It has been used to synthesize a range of organic compounds, including ethers, alcohols, and amines. It is also used to synthesize compounds of pharmaceutical and industrial relevance, such as anti-cancer agents, antifungal agents, and anti-inflammatory agents. In addition, 3-DMP-MgBr/THF has been used in the synthesis of a range of other compounds, including aromatics, heterocyclic compounds, and polymers.
Eigenschaften
IUPAC Name |
magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10;;/h3-5,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOXUZFUIOOSM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)C2OCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














